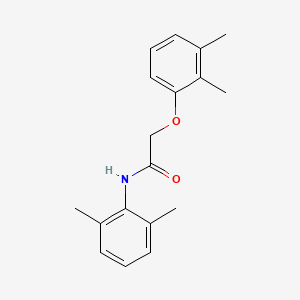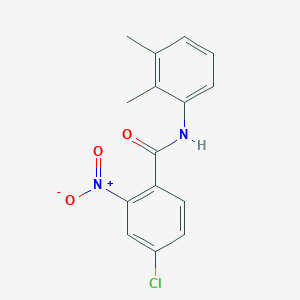![molecular formula C14H21Cl3NO5PS B5546487 diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)
diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate belong to a class of organic compounds known as organophosphonates. They contain a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms (one by a double bond) and an organic group .
Molecular Structure Analysis
The molecular structure of organophosphonates typically involves a tetrahedral geometry around the phosphorus atom . The specific structure of diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate would require more specific information or computational chemistry methods to determine .Chemical Reactions Analysis
Organophosphonates can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific organophosphonate like diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate would depend on its specific structure. Factors such as its molecular weight, polarity, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Chemotherapy Target : Diisopropyl (diisopropoxyphosphorylmethylsulfonylmethyl)phosphonate, a monosulfone of a diphosphate ester, has been investigated as a target for chemotherapy (Wong, Olmstead, & Gervay-Hague, 2007). Similarly, its disulfone variant has also been explored for the same application (Wong, Olmstead, Fettinger, & Gervay-Hague, 2007).
Enzyme Inhibition in Cancer and HIV Therapy : Vinyl sulfones, including those paired with phosphonate groups, are seen as highly functionalized mimics of mono-, di-, and triphosphates, and have been of interest as agents for enzyme inhibition in both cancer and HIV therapy (Wong, Olmstead, Fettinger, & Gervay-Hague, 2008).
Optically Active α-Amino Phosphonates Synthesis : The stereoselective catalytic synthesis of ring-substituted [amino(phenyl)methyl]phosphonates has been achieved through an efficient one-pot procedure (Goulioukina, Shergold, Rybakov, & Beletskaya, 2017).
Antiviral Activity : Certain derivatives of diisopropyl phosphonates have been studied for their antiviral activity, particularly against herpes and retroviruses (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
Synthesis of Low-Coordinated Trivalent Phosphorus Compounds : Diisopropyl 1,1-dichloroalkylphosphonates have been used as starting materials for the synthesis of various trivalent phosphorus compounds (Grandin, About-jaudet, Collignon*, Denis, & Savignac, 1992).
Chemo-Enzymatic Synthesis of Phosphonic Acid Analogues : Diisopropyl α-chloroacetoxyphosphonates have been resolved by enzyme-catalyzed hydrolysis for the synthesis of phosphonic acid analogues of various amino acids (Hammerschmidt & Wuggenig, 1999).
Structural and Computational Studies for SARS-CoV-2 Proteins : α-Aminophosphonates derivatives have been studied for their structural and computational properties, including molecular docking with the SARS-CoV-2 proteins (Alkhimova, Babashkina, & Safin, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2,2,2-trichloro-1-di(propan-2-yloxy)phosphorylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl3NO5PS/c1-10(2)22-24(19,23-11(3)4)13(14(15,16)17)18-25(20,21)12-8-6-5-7-9-12/h5-11,13,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADXVBFEQOQVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3NO5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)


![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)
![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)
![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)
![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)
![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)

![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)
